molecular formula C7H5F3O B1362294 3,4,5-Trifluoroanisole CAS No. 203245-17-4

3,4,5-Trifluoroanisole

Cat. No.: B1362294
CAS No.: 203245-17-4
M. Wt: 162.11 g/mol
InChI Key: WVGMXLCSROHOIY-UHFFFAOYSA-N
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Description

3,4,5-Trifluoroanisole is an organic compound with the molecular formula C7H5F3O. It is a derivative of anisole, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3, 4, and 5 positions. This compound is known for its unique physicochemical properties, making it valuable in various fields of research and industry .

Mechanism of Action

Target of Action

The primary target of 3,4,5-Trifluoroanisole is the protoporphyrinogen oxidase (PPO) enzyme, specifically the Nicotiana tabacum PPO (NtPPO) enzyme . This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, which are essential for plant growth and development .

Mode of Action

This compound interacts with the NtPPO enzyme, inhibiting its activity . The introduction of 3-chloro-5-trifluoromethylpyridine and the trifluoromethoxy group in the compound is beneficial for the formation of stable interactions between the compound and NtPPO .

Biochemical Pathways

The inhibition of the NtPPO enzyme disrupts the biosynthesis of chlorophyll and heme, affecting the photosynthesis process and the production of energy in plants . This leads to the death of the plant, making this compound an effective herbicide .

Pharmacokinetics

The compound’s effectiveness as a herbicide suggests that it has good bioavailability in plants .

Result of Action

The result of this compound’s action is the inhibition of plant growth. It exhibits more than 80% inhibitory activity against several plant species, including Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrate, Digitaria sanguinalis, and Setaria viridis .

Action Environment

The action of this compound is influenced by the environment in which it is applied. For instance, in a greenhouse setting, the compound exhibited excellent herbicidal activity against Abutilon theophrasti and Amaranthus retroflexus . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trifluoroanisole can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trifluorophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile at room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting halogenated anisoles with an alkali metal fluoride in the presence of a phase-transfer catalyst. This method is advantageous due to its high yield and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluoroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of various substituted anisoles.

    Oxidation: Formation of trifluoromethoxybenzaldehyde or trifluoromethoxybenzoic acid.

    Reduction: Formation of trifluoromethoxybenzene derivatives.

Scientific Research Applications

3,4,5-Trifluoroanisole has several applications in scientific research:

Comparison with Similar Compounds

  • 3,4-Difluoroanisole
  • 3,5-Difluoroanisole
  • 4,5-Difluoroanisole

Comparison: 3,4,5-Trifluoroanisole is unique due to the presence of three fluorine atoms, which significantly alters its chemical reactivity and physical properties compared to its difluorinated counterparts. This increased fluorination enhances its stability and lipophilicity, making it more suitable for specific applications in research and industry .

Properties

IUPAC Name

1,2,3-trifluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGMXLCSROHOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380304
Record name 3,4,5-Trifluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203245-17-4
Record name 1,2,3-Trifluoro-5-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203245-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trifluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203245-17-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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